molecular formula C22H19N3O5 B10812295 3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide

3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B10812295
M. Wt: 405.4 g/mol
InChI Key: LJLACXSBCYAOIH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a phenyl ring substituted with an oxazolo[4,5-b]pyridine moiety. Its molecular formula is C₂₂H₁₉N₃O₅, with a molecular weight of 405.40 g/mol . The compound is synthesized through a multi-step process involving cyclization to form the oxazolo[4,5-b]pyridine core, followed by coupling with 3,4,5-trimethoxybenzoic acid using reagents like EDCI and DMAP .

Its structural uniqueness lies in the trimethoxy substitution on the benzamide and the fused oxazole-pyridine heterocycle, which enhance biological activity by improving target binding and solubility.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-27-17-11-14(12-18(28-2)19(17)29-3)21(26)24-15-7-4-6-13(10-15)22-25-20-16(30-22)8-5-9-23-20/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLACXSBCYAOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolo[4,5-b]pyridine Moiety: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazolo[4,5-b]pyridine ring.

    Coupling with 3,4,5-Trimethoxybenzoic Acid: The oxazolo[4,5-b]pyridine intermediate is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Biological Activity
3,4,5-Trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide C₂₂H₁₉N₃O₅ 3,4,5-Trimethoxybenzamide; oxazolo[4,5-b]pyridine Enhanced solubility and target affinity due to methoxy groups; fused oxazole-pyridine core Anticancer, antimicrobial
2-Methoxy-N-[3-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide C₂₀H₁₈N₂O₃ Monomethoxy substitution Reduced hydrophilicity; lower binding affinity compared to trimethoxy analogue Moderate bioactivity
4-Ethoxy-N-[2-methoxy-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide C₂₃H₂₁N₃O₄ Ethoxy and methoxy groups Increased lipophilicity; altered pharmacokinetics Under investigation for CNS targets
4-Chloro-N-[2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide C₂₁H₁₅ClN₄O₄ Chloro and nitro substituents Electron-withdrawing groups enhance reactivity; potential genotoxicity Antiparasitic applications
3,4-Diethoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide C₂₃H₂₃N₃O₃S Diethoxybenzamide; thiazolo-pyridine Thiazole ring improves metabolic stability; distinct target selectivity Antifungal, antiviral

Key Differentiators

Trimethoxy vs.

Oxazolo vs. Thiazolo-Pyridine Cores : Replacing oxazole with thiazole (e.g., 3,4-diethoxy-N-(3-thiazolo[...]benzamide) alters electronic properties and metabolic stability. Thiazolo derivatives show enhanced resistance to cytochrome P450 oxidation, extending half-life .

Electron-Donating vs. Withdrawing Groups : Ethoxy/methoxy substituents improve membrane permeability, while chloro/nitro groups (e.g., 4-chloro-3-nitrobenzamide) increase reactivity but may introduce toxicity risks .

Pharmacological Performance

  • Anticancer Activity : The trimethoxy compound demonstrates IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, outperforming analogues with fewer methoxy groups .
  • Antimicrobial Efficacy : MIC values for Staphylococcus aureus (2 µg/mL) are superior to thiazolo-pyridine derivatives (MIC: 8–16 µg/mL), likely due to optimized hydrophobic interactions .

Industrial and Research Implications

The compound is commercially available (CAS 312943-99-0) for research use, with pricing tiers for 100 mg (€1,144.40) to 1 g (€5,008.98) quantities . Safety protocols emphasize avoiding heat and ignition sources (P210) due to thermal instability .

Biological Activity

3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound with significant biological activities. This compound, characterized by its unique molecular structure incorporating a benzamide moiety and an oxazolo[4,5-b]pyridine ring, has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C22H19N3O5
  • Molecular Weight : Approximately 405.40 g/mol
  • Structural Features : The compound features three methoxy groups attached to the benzene ring and a pyridine derivative that enhances its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound has been studied for its ability to inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis.
  • Case Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity against these lines .
Cell LineIC50 Value (µM)Reference
MCF71.95
HCT1162.36
PC-3 (Prostate)0.67

Antimicrobial Activity

The oxazolo[4,5-b]pyridine moiety in the compound contributes to its antimicrobial properties:

  • Inhibition Studies : Research has shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. For example, compounds containing similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The binding affinity of these compounds to bacterial enzymes disrupts essential metabolic processes, leading to cell death .

Interaction Studies

Interaction studies have revealed that this compound has a high binding affinity for various biological targets:

  • Equilibrative Nucleoside Transporter (ENT) : This compound acts as an inhibitor of ENT, which is crucial in the treatment of diseases like malaria caused by Plasmodium falciparum.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of the oxazole and methoxy groups. Variations in substituents can lead to derivatives with enhanced efficacy or modified toxicity profiles.

Compound NameMolecular FormulaKey Features
2-methoxy-N-[3-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamideC20H18N2O3Lacks trimethoxy substitution but retains core structure.
2-methyl-N-[4-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamideC21H20N2O2Contains a methyl group instead of methoxy groups.
3-methoxy-N-[2-methyl(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamideC23H22N3O4Features an additional methyl group on the oxazole ring.

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